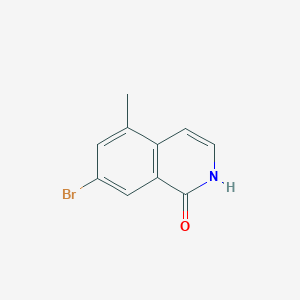
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac” is a highly acetylated polysaccharide derivative. This complex molecule consists of multiple glucose units, each heavily modified with acetyl groups at various positions. The structure suggests a high degree of acetylation, which can significantly alter the physical and chemical properties of the base polysaccharide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a highly acetylated polysaccharide typically involves the stepwise acetylation of glucose units. The process begins with the protection of hydroxyl groups that are not intended for acetylation. This is followed by selective acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure selective and efficient acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acetylation processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and high throughput. The purification of the final product would involve techniques such as crystallization, filtration, and possibly chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The acetylated polysaccharide can undergo oxidation reactions, particularly at the non-acetylated hydroxyl groups.
Reduction: Reduction reactions may target the acetyl groups, potentially converting them back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl groups under basic conditions.
Major Products
Oxidation: Oxidized derivatives with carboxyl or ketone groups.
Reduction: Deacetylated polysaccharides with restored hydroxyl groups.
Substitution: Polysaccharides with new functional groups replacing the acetyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a model system to study the effects of acetylation on polysaccharide properties. It can also serve as a precursor for further chemical modifications.
Biology
In biological research, acetylated polysaccharides are often studied for their interactions with proteins and enzymes. They can be used to investigate the role of acetylation in biological processes such as cell signaling and metabolism.
Medicine
Medically, acetylated polysaccharides may have applications in drug delivery systems. The acetyl groups can enhance the solubility and stability of the polysaccharide, making it a suitable carrier for various drugs.
Industry
Industrially, this compound can be used in the production of biodegradable plastics and films. The acetylation can improve the mechanical properties and resistance to degradation.
Wirkmechanismus
The mechanism by which this compound exerts its effects is largely dependent on the acetyl groups. These groups can alter the hydrogen bonding and hydrophobic interactions of the polysaccharide, affecting its solubility, stability, and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application, but generally, the acetyl groups can enhance binding affinity and specificity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cellulose Acetate: A similar compound with acetyl groups on cellulose, used in textiles and plastics.
Chitin Acetate: Derived from chitin, used in biomedical applications.
Starch Acetate: Acetylated starch, used in food and pharmaceutical industries.
Uniqueness
The uniqueness of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac” lies in its specific pattern of acetylation. This precise modification can lead to unique physical and chemical properties, making it suitable for specialized applications that other acetylated polysaccharides may not fulfill.
Eigenschaften
Molekularformel |
C76H102O51 |
|---|---|
Molekulargewicht |
1831.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70-,71+,72-,73-,74-,75-,76-/m1/s1 |
InChI-Schlüssel |
XSGOGJVBNJFJDH-RQBOQWOESA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


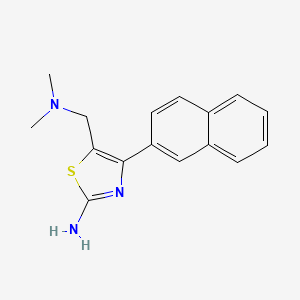
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)


![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
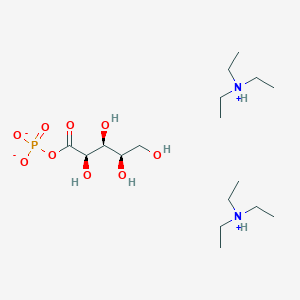
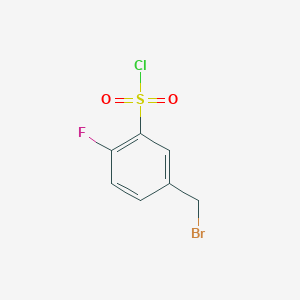
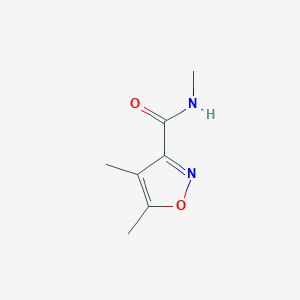

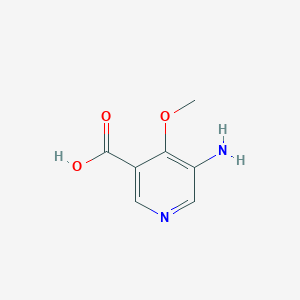
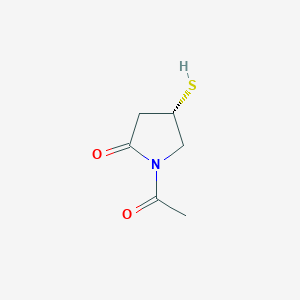
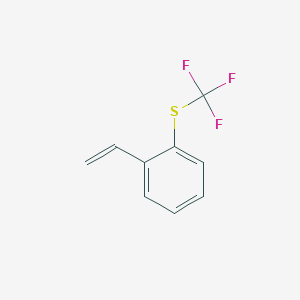
![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
